molecular formula C7H9NO3S B13544809 2-((2-Methylthiazol-5-yl)methoxy)acetic acid

2-((2-Methylthiazol-5-yl)methoxy)acetic acid

Cat. No.: B13544809
M. Wt: 187.22 g/mol
InChI Key: RLRFYNVRKYCMBO-UHFFFAOYSA-N
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Description

2-((2-Methylthiazol-5-yl)methoxy)acetic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid typically involves the reaction of 2-methylthiazole with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylthiazol-5-yl)methoxy)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Methylthiazol-5-yl)methoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring is known to participate in various biochemical pathways, potentially leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylthiazol-4-yl)methoxy)acetic acid
  • 2-((2-Methylthiazol-5-yl)methoxy)propionic acid
  • 2-((2-Methylthiazol-5-yl)methoxy)butyric acid

Uniqueness

2-((2-Methylthiazol-5-yl)methoxy)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methoxyacetic acid moiety also contributes to its distinct properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid

InChI

InChI=1S/C7H9NO3S/c1-5-8-2-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)

InChI Key

RLRFYNVRKYCMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)COCC(=O)O

Origin of Product

United States

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